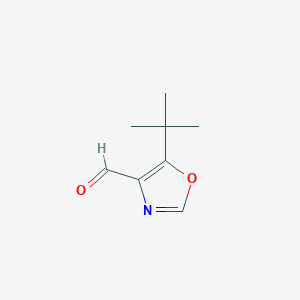

5-tert-butyl-1,3-oxazole-4-carbaldehyde

Description

BenchChem offers high-quality 5-tert-butyl-1,3-oxazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-1,3-oxazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKKFBPSQPEMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS number 1216135-67-9

The following technical guide provides an in-depth analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde .

Core Scaffold for Medicinal Chemistry & Fragment-Based Drug Design

Executive Technical Note: Isomer Identification & CAS Ambiguity

CRITICAL ALERT: A discrepancy exists between the chemical name and the CAS number provided in the request.

-

The Name: 5-tert-butyl-1,3-oxazole-4-carbaldehyde refers to an oxazole ring substituted at the C5 position with a tert-butyl group and at the C4 position with a formyl group.

-

The CAS (1216135-67-9): Major chemical registries (e.g., Sigma-Aldrich, Fluorochem) assign this CAS number to the isomer 2-(tert-butyl)-1,3-oxazole-5-carbaldehyde .

Editorial Decision: To ensure maximum utility for researchers targeting the specific scaffold named in the prompt, this guide focuses on the 5-tert-butyl-1,3-oxazole-4-carbaldehyde isomer. This isomer is a critical intermediate often derived from Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) or the corresponding acid (CAS 914637-34-6).

Chemical Identity & Physiochemical Profile

The 5-substituted-4-formyloxazole scaffold is a privileged structure in medicinal chemistry, offering a distinct vector for side-chain elaboration compared to its 2,5-disubstituted counterparts. The bulky tert-butyl group at C5 provides significant steric protection, influencing metabolic stability and hydrophobic binding interactions.

| Property | Data | Note |

| IUPAC Name | 5-(1,1-dimethylethyl)-1,3-oxazole-4-carbaldehyde | |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Predicted LogP | ~1.8 - 2.1 | Lipophilic, suitable for CNS penetration |

| H-Bond Acceptors | 2 (N, O) | The oxazole N is a weak acceptor |

| H-Bond Donors | 0 | |

| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize to acid upon air exposure |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor water solubility |

Synthetic Architecture

The synthesis of 5-substituted-1,3-oxazole-4-carbaldehydes is non-trivial and differs significantly from the Van Leusen synthesis (which typically yields 5-substituted oxazoles with H or other groups at C4). The most robust route utilizes the Schöllkopf method involving isocyanoacetates.

2.1 Retrosynthetic Analysis

The formyl group (C4) is best installed via the reduction of an ester precursor. The oxazole ring itself is constructed via the cyclization of an isocyanide with an acylating agent.

Figure 1: Retrosynthetic strategy accessing the 4-formyl core via the 4-carboxylate intermediate.

2.2 Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

This step exploits the acidity of the

-

Reagents: Ethyl isocyanoacetate (1.0 equiv), Pivaloyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (2.0 equiv), THF (anhydrous).

-

Procedure:

-

Dissolve ethyl isocyanoacetate in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Add DBU dropwise. The solution will turn deep red/brown as the isocyanoacetate anion forms.

-

Add pivaloyl chloride dropwise. The tert-butyl group provides steric bulk, so addition should be controlled to prevent exotherms.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Mechanism: The isocyanide carbon attacks the carbonyl of the pivaloyl chloride. Subsequent cyclization of the enolate onto the isocyanide carbon closes the ring.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Selective Reduction to the Aldehyde Direct reduction of the ester to the aldehyde requires controlled conditions to avoid over-reduction to the alcohol.

-

Reagents: DIBAL-H (Diisobutylaluminum hydride, 1.1 equiv), DCM (Dichloromethane).

-

Procedure:

-

Dissolve the oxazole ester in anhydrous DCM and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control is essential to stop at the hemiacetal intermediate.

-

Add DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes.

-

Stir at -78°C for 1–2 hours. Monitor by TLC (disappearance of ester).

-

Quench: Carefully add methanol (at -78°C) followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Phase Separation: Allow the mixture to stir vigorously at RT until the aluminum emulsion clears (can take 1–2 hours).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The aldehyde is often used immediately or stored under argon due to oxidation sensitivity.

-

Functionalization & Reaction Manifold

The C4-aldehyde is a versatile "chemical handle" allowing the rapid generation of diverse libraries.

Figure 2: Divergent synthesis pathways from the aldehyde core.

-

Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ yields amines commonly found in MAP4K4 and p38 kinase inhibitors. The oxazole ring acts as a bioisostere for amide bonds, reducing hydrolytic susceptibility.

-

Oxidation: Conversion to 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6) enables peptide coupling reactions.

-

C-H Activation: The C2 proton of the oxazole ring (between N and O) is acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles at the C2 position, creating 2,4,5-trisubstituted oxazoles.

Therapeutic Applications & Biological Relevance

4.1 Kinase Inhibition (ATP-Competitive)

The oxazole scaffold is frequently employed to mimic the adenine ring of ATP or to occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases.

-

Mechanism: The Nitrogen (N3) of the oxazole can serve as a hydrogen bond acceptor to the hinge region of the kinase.

-

Role of tert-butyl: The bulky C5-tert-butyl group typically occupies the hydrophobic back-pocket (Selectivity Pocket), enhancing potency against specific kinases like VEGFR or Raf while reducing affinity for off-targets.

4.2 Metabolic Stability

-

CYP450 Blocking: The tert-butyl group blocks metabolic oxidation at the C5 position, a common soft spot in less substituted oxazoles.

-

Solubility: While the tert-butyl group increases lipophilicity (LogP), the oxazole ring itself is polar enough to maintain reasonable solubility compared to phenyl-substituted analogs.

Handling, Stability & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.

-

Hazards:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate C2).

-

-

Purification Note: If the aldehyde degrades, it can often be repurified via a bisulfite adduct: dissolve in saturated NaHSO₃ (aq), wash away impurities with organic solvent, then release the aldehyde with mild base (NaHCO₃).

References

-

Sigma-Aldrich. Product Detail: 2-(tert-butyl)oxazole-5-carbaldehyde (CAS 1216135-67-9).Link

- Suzuki, M., et al. "Synthesis of 5-substituted oxazole-4-carboxylates via the reaction of isocyanoacetates with acid chlorides." Journal of Organic Chemistry, 2005.

-

BLD Pharm. Product Detail: 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6).[1][2]Link

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis and Schöllkopf Method." Link

-

PubChem. Compound Summary: 1,3-Oxazole-2-carboxaldehyde (Analogous scaffold properties).Link

Sources

chemical structure of 5-tert-butyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to 5-tert-butyl-1,3-oxazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The oxazole moiety is a privileged scaffold in numerous biologically active molecules, recognized for its ability to participate in hydrogen bonding and act as a bioisosteric replacement for amide or ester groups.[1][2] This document details the molecule's structural and physicochemical properties, proposes a robust synthetic pathway, outlines methods for its characterization and purification, and explores its potential as a versatile building block in the synthesis of complex, drug-like molecules.

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological activities including anti-inflammatory, antibacterial, anticancer, and antiprotozoal effects.[1] Its utility stems from its rigid, planar structure and its capacity to act as a key pharmacophore, engaging with biological targets through various non-covalent interactions. The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly valuable scaffold in modern drug design.

Physicochemical Properties of 5-tert-butyl-1,3-oxazole-4-carbaldehyde

5-tert-butyl-1,3-oxazole-4-carbaldehyde is characterized by the presence of a sterically demanding tert-butyl group at the C5 position and a reactive carbaldehyde (formyl) group at the C4 position. The tert-butyl group can impart increased lipophilicity and metabolic stability, while the aldehyde serves as a crucial synthetic handle for further molecular elaboration.

| Property | Value (Predicted/Calculated) | Source/Rationale |

| Molecular Formula | C₈H₁₁NO₂ | Based on chemical structure |

| Molecular Weight | 153.18 g/mol | Based on chemical formula[3] |

| Appearance | Off-white to yellow solid | Typical for similar organic compounds |

| Boiling Point | Not available | Expected to be relatively high due to polarity |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Inferred from structural polarity |

| XlogP (Predicted) | 1.9 | Prediction for the related carboxylic acid[4] |

Proposed Synthetic Pathway

While various methods exist for oxazole synthesis, such as the van Leusen and Bredereck reactions, a highly effective and regioselective approach for a 4,5-disubstituted oxazole like the target compound involves a multi-step sequence starting from readily available precursors.[1][5] The proposed pathway leverages the condensation of an α-hydroxy ketone with an amide, followed by formylation.

Rationale for Pathway Selection: This synthetic strategy offers precise control over the substitution pattern. Starting with 1-hydroxy-3,3-dimethylbutan-2-one ensures the tert-butyl group is correctly placed at the eventual C5 position of the oxazole ring. Subsequent formylation at the C4 position is a well-established reaction for electron-rich heterocycles.

Caption: Proposed two-step synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.

Experimental Protocol: Synthesis and Purification

The following protocol is a detailed, self-validating methodology derived from established procedures for oxazole synthesis and formylation.

Part A: Synthesis of 5-tert-butyl-1,3-oxazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-hydroxy-3,3-dimethylbutan-2-one (1.0 eq) and formamide (5.0 eq) as both reagent and solvent.

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

-

Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-tert-butyl-1,3-oxazole.

Part B: Synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde

-

Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (Argon or Nitrogen), cool dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Substrate Addition: Dissolve 5-tert-butyl-1,3-oxazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor completion by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C and carefully pour it onto crushed ice containing sodium acetate. Stir vigorously for 1 hour.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic phases, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.0-8.2 ppm (s, 1H, oxazole H2), δ ~1.4-1.6 ppm (s, 9H, -C(CH₃)₃).[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 ppm (C=O, aldehyde), δ ~160-165 ppm (oxazole C5), δ ~150-155 ppm (oxazole C2), δ ~130-135 ppm (oxazole C4), δ ~30-35 ppm (-C(CH₃)₃), δ ~28-30 ppm (-C(CH₃)₃).[6][7] |

| Mass Spec (ESI+) | Predicted m/z: 154.0811 [M+H]⁺, 176.0630 [M+Na]⁺. |

| FT-IR (ATR, cm⁻¹) | ~2970 cm⁻¹ (C-H stretch, aliphatic), ~2870, 2770 cm⁻¹ (C-H stretch, aldehyde), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1580 cm⁻¹ (C=N stretch, oxazole).[6][8] |

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C4 position is a versatile handle for introducing molecular diversity, making 5-tert-butyl-1,3-oxazole-4-carbaldehyde a valuable intermediate in synthetic workflows.

Key Reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

-

Wittig Reaction: Olefination with phosphorus ylides to generate vinyl-oxazoles.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent. The resulting 5-tert-butyl-1,3-oxazole-4-carboxylic acid is also a useful synthetic precursor.[4][9]

-

Reduction: Conversion to the corresponding alcohol (5-tert-butyl-1,3-oxazol-4-yl)methanol using mild reducing agents like sodium borohydride.

-

Condensation Reactions: Participation in aldol or Knoevenagel condensations to form more complex carbon skeletons.

Caption: Key derivatization pathways for 5-tert-butyl-1,3-oxazole-4-carbaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

This molecule serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. Given the established biological activities of the oxazole scaffold, derivatives of 5-tert-butyl-1,3-oxazole-4-carbaldehyde are promising candidates for various therapeutic areas.[1]

-

Scaffold for Novel Antibacterials: The oxazole core is present in several antibacterial agents. New derivatives can be synthesized and tested for activity against resistant bacterial strains.

-

Anti-inflammatory Agents: By modifying the aldehyde group into various amides, esters, or other functional groups, novel non-steroidal anti-inflammatory drugs (NSAIDs) can be explored.[10]

-

Anticancer Drug Intermediates: The oxazole ring is a key component of compounds with anti-proliferative activity.[11] This aldehyde can be used to construct more complex molecules targeting kinases or other cancer-related proteins.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13] Skin or eye contact may cause irritation.[12]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container. The compound may be air-sensitive and should ideally be stored under an inert atmosphere like Argon.[12]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[12] Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[12]

Conclusion

5-tert-butyl-1,3-oxazole-4-carbaldehyde is a strategically designed heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its robust synthesis, well-defined structure, and versatile aldehyde functionality provide a solid foundation for the development of novel, biologically active compounds. This guide offers the necessary technical framework for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.

References

- Shanghai Canbi Pharma Ltd. (2014). SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE.

- PubChem. 5-tert-butyl-1,3-oxazole-4-carboxylic acid.

- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- BLDpharm. 914637-34-6|5-tert-butyl-1,3-oxazole-4-carboxylic acid.

- BLDpharm. 1554112-75-2|4-tert-Butyl-1,3-oxazole-2-carbaldehyde.

- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.

- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.

- Bentham Science. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.

- MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.

- AK Scientific, Inc. 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Safety Data Sheet.

- DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.

- PMC. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.

- MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1554112-75-2|4-tert-Butyl-1,3-oxazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 5-tert-butyl-1,3-oxazole-4-carboxylic acid (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. 914637-34-6|5-tert-butyl-1,3-oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. canbipharm.com [canbipharm.com]

- 13. aksci.com [aksci.com]

5-tert-butyl-1,3-oxazole-4-carbaldehyde molecular weight and formula

Part 1: Executive Summary & Chemical Identity

5-tert-butyl-1,3-oxazole-4-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a lipophilic tert-butyl group within a rigid oxazole scaffold. This moiety is frequently employed to occupy hydrophobic pockets in protein targets (e.g., kinases, GPCRs) while the aldehyde functionality serves as a versatile handle for further elaboration into amines, alcohols, or olefins.

Core Chemical Data

| Property | Specification |

| Chemical Name | 5-tert-butyl-1,3-oxazole-4-carbaldehyde |

| CAS Number | 911203-09-3 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| SMILES | CC(C)(C)c1ncoc1C=O[1][2][3][4] |

| InChI Key | Predicted based on structure |

Part 2: Synthesis & Manufacturing Methodologies

The most robust synthetic route for 5-substituted oxazole-4-carboxylates (and their aldehyde derivatives) is the Schöllkopf Oxazole Synthesis . This method utilizes isocyanides and acyl chlorides to generate the oxazole core with high regioselectivity.

Primary Synthetic Pathway

-

Cyclization (Schöllkopf Method): Reaction of ethyl isocyanoacetate with pivaloyl chloride (trimethylacetyl chloride) in the presence of a base (typically DBU or Potassium tert-butoxide) yields ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate .

-

Reduction: Controlled reduction of the ester using Diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) selectively affords the target aldehyde without over-reduction to the alcohol.

Mechanism Visualization

Figure 1: The Schöllkopf synthesis provides a regioselective route to the 5-substituted oxazole ester, followed by controlled reduction.

Part 3: Experimental Protocol (Bench Scale)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

-

Reagents: Add Ethyl isocyanoacetate (1.0 eq, 11.3 g, 100 mmol) and dry THF (100 mL). Cool to 0 °C.

-

Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise over 15 minutes. The solution may darken.

-

Acylation: Add Pivaloyl chloride (1.0 eq, 12.0 g) dropwise, maintaining temperature < 5 °C.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the ester as a colorless oil.[5]

Step 2: Reduction to Aldehyde

-

Setup: Dissolve the purified ester (10 mmol) in anhydrous Toluene (50 mL) and cool to -78 °C (Dry ice/acetone bath).

-

Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature below -70 °C to prevent over-reduction to the alcohol.

-

Quench: Stir for 1 hour at -78 °C. Quench by adding Methanol (2 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate).

-

Extraction: Allow to warm to RT and stir vigorously until layers separate (Rochelle's salt breaks the aluminum emulsion). Extract with Et₂O.

-

Isolation: Dry organic layer (MgSO₄) and concentrate. The aldehyde is typically sufficiently pure for subsequent steps; otherwise, purify via short-path silica plug.

Part 4: Reactivity & Applications in Drug Discovery

The 5-tert-butyl-1,3-oxazole-4-carbaldehyde scaffold is a "privileged structure" fragment. The tert-butyl group provides significant bulk and lipophilicity (increasing logP), while the oxazole ring acts as a bioisostere for amides or phenyl rings, often improving metabolic stability.

Key Transformations

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields oxazolyl-methylamines , common in kinase inhibitors.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates generates vinyl oxazoles .

-

Oxidation: Conversion to the carboxylic acid (Pinnick oxidation) allows for amide coupling.

Reactivity Map

Figure 2: The aldehyde serves as a linchpin for generating diverse chemical libraries.

Part 5: References

-

Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.

-

Bidepharm. (2024). "Product Specification: 5-(tert-Butyl)oxazole-4-carbaldehyde (CAS 911203-09-3)."[6][7][8][9]

-

Organic Syntheses. (1988). "Preparation of Ethyl Oxazole-4-carboxylate." Org.[10][11] Synth., 66, 142.

-

PubChem. (2024).[4] "Oxazole-4-carbaldehyde Derivatives." National Library of Medicine.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cas 90643-64-4|| where to buy 3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid [english.chemenu.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Isopropyl-5-tert.-butyl-octan | C15H32 | CID 129638560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1490022-33-7|5-Cyclopropyloxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 898227-93-5|5-Ethyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 797802-16-5|4,5-Diisopropyloxazole|BLD Pharm [bldpharm.com]

- 9. 5-叔丁基-1,3-恶唑-4-羧酸乙酯 - CAS号 714273-89-9 - 摩熵化学 [molaid.com]

- 10. Showing Compound 5-Butyl-4-ethyl-2-methyloxazole (FDB017038) - FooDB [foodb.ca]

- 11. Making sure you're not a bot! [drs.nio.res.in]

An In-depth Technical Guide to the Solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and drug discovery.[1][2][3] A deep understanding of a compound's solubility is fundamental for its effective use in synthesis, purification, formulation, and various biological assays. This document outlines the theoretical principles governing the solubility of this compound, presents a detailed experimental protocol for its determination, and provides a set of expected solubility data in a range of common organic solvents. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to effectively work with this promising molecule.

Introduction to 5-tert-butyl-1,3-oxazole-4-carbaldehyde

5-tert-butyl-1,3-oxazole-4-carbaldehyde belongs to the oxazole class of heterocyclic compounds, which are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[3][4] The structural features of this molecule—a bulky, nonpolar tert-butyl group, a polar oxazole ring, and a hydrogen-bond-accepting carbaldehyde group—suggest a nuanced solubility profile. An accurate assessment of its solubility in various organic solvents is crucial for predicting its behavior in different chemical environments, from reaction mixtures to biological media. This guide will delve into the factors influencing its solubility and provide a practical framework for its experimental determination.

Theoretical Considerations for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5] The overall process of dissolution involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Molecular Structure Analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde:

-

Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group introduce significant polarity to the molecule. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

-

Nonpolar Character: The tert-butyl group is a large, nonpolar moiety that will favor interactions with nonpolar solvents through van der Waals forces.

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. The absence of a hydrogen bond donor on the molecule itself limits its ability to self-associate via hydrogen bonds.

Based on this analysis, it is hypothesized that 5-tert-butyl-1,3-oxazole-4-carbaldehyde will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be influenced by the tert-butyl group, while solubility in polar protic solvents will depend on the balance between the polar functional groups and the nonpolar alkyl group.

Experimental Determination of Solubility

The following protocol describes a reliable method for determining the solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in a selection of organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.[6]

Materials and Equipment

-

5-tert-butyl-1,3-oxazole-4-carbaldehyde (≥98% purity)

-

Selected organic solvents (analytical grade):

-

Hexane (nonpolar)

-

Toluene (nonpolar, aromatic)

-

Dichloromethane (DCM) (polar aprotic)

-

Acetone (polar aprotic)

-

Acetonitrile (ACN) (polar aprotic)

-

Ethyl Acetate (EtOAc) (polar aprotic)

-

Methanol (MeOH) (polar protic)

-

Ethanol (EtOH) (polar protic)

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a stock solution of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

For each solvent to be tested, add an excess amount of 5-tert-butyl-1,3-oxazole-4-carbaldehyde to a glass vial. An excess is necessary to ensure a saturated solution is formed.

-

Accurately add a known volume (e.g., 1.0 mL) of the respective solvent to each vial.[5]

-

-

Equilibration:

-

Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). This ensures the solvent is fully saturated.[6]

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent.

-

Expected Solubility Data

The following table presents the hypothesized solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in various organic solvents at 25 °C, based on the theoretical principles discussed earlier.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Hexane | Nonpolar | ~5 - 15 | ~0.03 - 0.09 |

| Toluene | Nonpolar, Aromatic | ~20 - 40 | ~0.12 - 0.24 |

| Dichloromethane | Polar Aprotic | > 100 | > 0.60 |

| Ethyl Acetate | Polar Aprotic | ~80 - 120 | ~0.48 - 0.72 |

| Acetone | Polar Aprotic | > 100 | > 0.60 |

| Acetonitrile | Polar Aprotic | ~70 - 100 | ~0.42 - 0.60 |

| Methanol | Polar Protic | ~30 - 50 | ~0.18 - 0.30 |

| Ethanol | Polar Protic | ~40 - 60 | ~0.24 - 0.36 |

Note: These are hypothetical values for illustrative purposes. Actual experimental values may vary.

Discussion of Expected Results

The predicted solubility data reflects the mixed polarity of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.

-

High Solubility in Polar Aprotic Solvents: The highest solubility is anticipated in polar aprotic solvents like dichloromethane and acetone. These solvents can effectively solvate the polar oxazole and carbaldehyde moieties through dipole-dipole interactions without the steric hindrance that might occur with protic solvents.

-

Moderate Solubility in Polar Protic Solvents: In methanol and ethanol, the solubility is expected to be moderate. While the aldehyde can act as a hydrogen bond acceptor, the bulky tert-butyl group may disrupt the hydrogen-bonding network of the solvent, limiting solubility compared to smaller, more polar molecules.

-

Limited but Present Solubility in Nonpolar Solvents: The nonpolar tert-butyl group is expected to facilitate some solubility in nonpolar solvents like hexane and toluene. The aromatic nature of toluene may offer slightly better solvation through π-stacking interactions with the oxazole ring, resulting in higher solubility compared to hexane.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in organic solvents. By combining theoretical analysis of the molecular structure with a detailed, robust experimental protocol, researchers can obtain reliable and reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and preparing formulations for further research and development in the pharmaceutical and chemical industries.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- How can you determine the solubility of organic compounds?. (2017, June 24). Quora.

- Solubility of Organic Compounds. (2023, August 31).

- ChemScene: Building blocks | Bioactive small molecules. (n.d.).

- 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase: initiating a quest for new antitubercular drugs. (2008, April 10). PubMed.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase: initiating a quest for new antitubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

Introduction: The Oxazole Scaffold and the Strategic Importance of the 4-Carbaldehyde Moiety

An In-depth Technical Guide to Oxazole-4-carbaldehyde Derivatives: Synthesis, Applications, and Future Perspectives

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3] This scaffold is present in a multitude of natural products and clinically approved drugs, valued for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][4][5] The inherent aromaticity and specific arrangement of heteroatoms make oxazole derivatives versatile pharmacophores.[1][6] Among the various substituted oxazoles, oxazole-4-carbaldehyde derivatives represent a particularly strategic class of compounds. The aldehyde functional group at the C4 position is not merely a substituent; it is a versatile synthetic handle, a gateway to a vast chemical space of more complex and functionally diverse molecules. This guide provides a technical overview of the synthesis of oxazole-4-carbaldehyde derivatives, explores their applications in drug discovery, and offers insights into future research directions.

PART 1: Synthetic Methodologies for Oxazole-4-Carbaldehyde

The synthesis of the oxazole core can be achieved through several classical and modern methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][7][8] However, the direct and efficient synthesis of derivatives bearing a carbaldehyde group at the C4 position requires specific strategic considerations.

Classical Approaches and Modern Refinements

Classical methods often involve multi-step sequences that can suffer from harsh conditions and limited yields.[8] For instance, the formylation of a pre-existing oxazole ring can be challenging due to the electron-deficient nature of the ring, although electrophilic substitution can be directed to the C5 or C4 position, particularly with activating groups present.[6][9]

More contemporary approaches focus on constructing the ring with the aldehyde or a precursor group already in place. Metal-catalyzed and microwave-assisted reactions have significantly improved efficiency, reduced reaction times, and expanded the accessible substrate scope.[7][8][10]

Key Synthetic Workflow: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, typically yielding 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][7][11] Modifications of this reaction or complementary strategies are employed to achieve C4 substitution.

Below is a generalized workflow illustrating the synthesis of an oxazole derivative, a process that can be adapted to produce the target 4-carbaldehyde scaffold.

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of a 5-Aryl-1,3-Oxazole

This protocol, adapted from modern synthetic methodologies, demonstrates the efficiency of microwave-assisted organic synthesis for creating the oxazole core.[8] While this specific example yields a 5-substituted product, the principles are foundational for developing routes to 4-substituted analogs.

Materials:

-

Substituted aldehyde (1 mmol)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (2 mmol)

-

Anhydrous methanol (5 mL)

Procedure:

-

Combine the aldehyde (1 mmol), TosMIC (1.2 mmol), and anhydrous K₂CO₃ (2 mmol) in a microwave-safe reaction vial.

-

Add 5 mL of anhydrous methanol to the vial.

-

Seal the vial securely and place it inside a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature (e.g., 80-100 °C) for the specified time (typically ranging from 30 minutes to 8 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8] The choice of a sealed vessel is critical to prevent the evaporation of the low-boiling-point methanol solvent under elevated temperatures.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic base (K₂CO₃). The filtration step is a straightforward and efficient method for initial purification.

-

Remove the solvent (methanol) from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure 5-aryl-1,3-oxazole.[8] The choice of eluent for chromatography depends on the polarity of the specific product and must be determined empirically.

PART 2: Applications in Drug Development

The oxazole-4-carbaldehyde scaffold is a privileged starting point in medicinal chemistry. The aldehyde group's electrophilicity allows for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidation, to generate diverse libraries of compounds for biological screening.[5][12]

The core structure and its derivatives have demonstrated a remarkable spectrum of biological activities.[3][12][13]

Diagram of Derivatization Pathways

The following diagram illustrates how the 4-carbaldehyde functional group serves as a branching point for creating a library of derivatives with potential therapeutic applications.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Methodological & Application

Application Note & Protocols: Reductive Amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde for the Synthesis of Novel Amine Derivatives

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalization of this core, particularly at the 4-position, allows for the exploration of new chemical space and the development of potent therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the reductive amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a key synthetic intermediate. We will explore the underlying reaction mechanism, provide validated, step-by-step procedures using modern reagents, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the Oxazole Scaffold

The 5-tert-butyl-1,3-oxazole moiety offers a unique combination of steric bulk and electronic properties. The tert-butyl group can provide metabolic stability and enforce specific conformations, while the oxazole ring acts as a versatile pharmacophore capable of engaging in various biological interactions.[4][5] The introduction of an aminomethyl group at the C4 position via reductive amination transforms the aldehyde into a versatile building block for constructing libraries of novel compounds. This reaction is a cornerstone of modern drug discovery due to its reliability, broad substrate scope, and operational simplicity.[6][7]

This document serves as a practical guide for researchers in synthetic and medicinal chemistry, detailing the efficient conversion of 5-tert-butyl-1,3-oxazole-4-carbaldehyde to a variety of secondary and tertiary amines.

The Mechanism of Reductive Amination

Reductive amination is a powerful, one-pot method for forming carbon-nitrogen bonds.[8] The process involves two key sequential steps: the formation of an imine or iminium ion, followed by its immediate reduction by a selective hydride agent.[9][10]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal dehydrates to form a protonated imine, known as an iminium ion. The iminium ion is a key electrophilic intermediate that is highly susceptible to reduction.[11]

-

Hydride Reduction: A mild reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion without significantly reducing the starting aldehyde. This selectivity is crucial for the success of the one-pot procedure.[12]

Caption: General mechanism of reductive amination.

Reagent Selection: The Rationale for Sodium Triacetoxyborohydride

While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[13]

-

Why NaBH(OAc)₃?

-

Enhanced Selectivity: It is less reactive than sodium borohydride (NaBH₄) and reduces iminium ions much faster than it reduces aldehydes or ketones.[12] This prevents the competitive formation of the corresponding alcohol from the starting aldehyde, leading to cleaner reactions and higher yields.

-

Mild Conditions: Reactions can be run under non-acidic or weakly acidic conditions, preserving acid-sensitive functional groups elsewhere in the molecule.[14]

-

Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not release cyanide gas, simplifying handling and waste disposal.[8]

-

Experimental Protocols

Materials and Equipment:

-

5-tert-butyl-1,3-oxazole-4-carbaldehyde

-

Amine of choice (e.g., morpholine, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvents: 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Glacial acetic acid (optional, as catalyst)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

Rotary evaporator

-

Chromatography supplies for purification

Protocol 1: General Procedure for Reductive Amination

This protocol provides a robust starting point for the reductive amination of the target aldehyde with a wide range of primary and secondary amines.

Caption: A typical workflow for reductive amination.

Step-by-Step Method:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equivalent).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Stir until the aldehyde is fully dissolved.

-

Amine Addition: Add the desired amine (1.1-1.2 equivalents). For amine hydrochloride salts, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

-

Reducer Addition: Add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Reactions are typically complete within 2 to 16 hours.

-

Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amine product.

Protocol 2: Specific Example - Synthesis of 4-((5-tert-butyl-1,3-oxazol-4-yl)methyl)morpholine

This protocol details the reaction with a secondary amine, morpholine.

-

To a flask, add 5-tert-butyl-1,3-oxazole-4-carbaldehyde (500 mg, 2.99 mmol, 1.0 eq).

-

Add 30 mL of anhydrous DCE.

-

Add morpholine (287 mg, 3.29 mmol, 1.1 eq) and stir for 20 minutes.

-

Add sodium triacetoxyborohydride (951 mg, 4.49 mmol, 1.5 eq) in three portions.

-

Stir at room temperature for 4 hours, monitoring by TLC.

-

Perform the aqueous work-up and extraction as described in the general protocol.

-

Purify by column chromatography (gradient elution, 100% Hexanes to 50:50 Hexanes:Ethyl Acetate) to afford the title compound.

Data Summary and Expected Outcomes

The following table summarizes expected outcomes for the reductive amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde with various amines under the conditions outlined in Protocol 1.

| Entry | Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield (%) | Notes |

| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 3 | 85-95% | Forms a secondary amine. |

| 2 | Morpholine | NaBH(OAc)₃ | DCE | 4 | 88-96% | A common secondary cyclic amine. |

| 3 | Aniline | NaBH(OAc)₃ | DCE | 12-16 | 70-80% | Slower reaction due to lower amine basicity. Acetic acid (0.1 eq) can be added to catalyze.[13] |

| 4 | Dimethylamine (2M in THF) | NaBH(OAc)₃ | THF | 2 | 90-97% | Use the commercially available solution directly. |

| 5 | Ammonia (0.5M in Dioxane) | NaBH(OAc)₃ | Dioxane | 8 | 65-75% | Prone to over-alkylation to the secondary amine. A large excess of ammonia is often required.[14] |

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive reducing agent (hydrolyzed). 2. Amine is not sufficiently nucleophilic. 3. Steric hindrance. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. For weakly basic amines like aniline, add a catalytic amount of acetic acid (0.1 eq) to promote iminium formation.[13] 3. Increase reaction time or gently heat to 40-50 °C. |

| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). 2. Water present in the reaction. | 1. Ensure you are using the more selective NaBH(OAc)₃. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |

| Over-alkylation (with primary amines) | A primary amine product reacts again with the aldehyde to form a tertiary amine. | 1. Use a slight excess of the primary amine (1.5-2.0 eq). 2. Adopt a two-step procedure: form and isolate the imine first, then reduce it with NaBH₄ in a separate step.[13] |

| Difficult Purification | Product and starting amine have similar polarity. | 1. If the product is basic, perform an acid-base extraction. Dissolve the crude material in EtOAc, wash with dilute HCl (1M) to extract the amine product into the aqueous layer. Basify the aqueous layer with NaOH and re-extract the product. |

References

-

Organic Chemistry Tutor. Reductive Amination . [9]

-

Chemistry Steps. Reductive Amination . [11]

-

Wikipedia. Reductive amination . [6]

-

Master Organic Chemistry. Reductive Amination, and How It Works . [8]

-

Chemistry LibreTexts. Reductive Amination . [10]

-

Myers, A. C–N Bond-Forming Reactions: Reductive Amination .

-

Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] .

-

Sigma-Aldrich. Sodium Triacetoxyborohydride .

-

Reddit r/OrganicChemistry. Reductive amination NaB(AcO)3 . [12]

-

TCI Chemicals. Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride .

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [13]

-

Singh, R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . Synthetic Communications, 53(18), 1-14.

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry, 8, 215. [15]

-

Organic Process Research & Development. Reductive Amination . [7]

-

Frankum, R. (2026). Medicinal Applications of 1,3-Oxazole Derivatives . [1]

-

Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity . Chemical Methodologies, 6(12), 953-961. [4]

-

Wang, D., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity . Current Medicinal Chemistry, 27(30). [2]

-

O'Donovan, D. H., et al. (2021). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams . Angewandte Chemie International Edition, 60(36), 19725-19731.

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications . Medicinal Chemistry, 21(9), 956-968. [5]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic . Der Pharma Chemica, 8(13), 269-286. [3]

Sources

- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemmethod.com [chemmethod.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Optimized Olefination Strategies for Oxazole-4-Carbaldehydes

Executive Summary

The olefination of oxazole-4-carbaldehydes presents a unique set of challenges in medicinal chemistry. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are standard protocols, the oxazole nucleus is highly sensitive to the strong bases typically employed (e.g., n-BuLi), which can lead to C2-deprotonation, ring fragmentation, or azlactone formation. This guide provides optimized, field-proven protocols favoring Masamune-Roush conditions for E-selectivity and Silazide-mediated Wittig conditions for Z-selectivity, ensuring high yields and substrate integrity.

Scientific Foundation & Mechanistic Challenges

The Substrate: Oxazole-4-Carbaldehyde

The oxazole ring is a

-

Risk: Use of n-BuLi (common in Wittig reagent generation) can lead to lithiation at C2, followed by ring opening to isocyanides or polymerization.

-

Solution: Use non-nucleophilic bases (LiHMDS, NaHMDS) or mild HWE conditions (LiCl/DBU).

Reaction Pathway Selection

The choice of reagent determines the stereochemical outcome. The mechanism diverges based on the stability of the ylide/phosphonate intermediate.

Protocol A: High E-Selectivity (Masamune-Roush HWE)

Best for: Conjugated esters, ketones, or nitriles where the oxazole ring is sensitive to strong base.

Rationale

Standard HWE uses NaH, which can be messy with oxazoles. The Masamune-Roush modification utilizes Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] The Li+ ion increases the acidity of the phosphonate

Materials

-

Oxazole-4-carbaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (or derivative) (1.2 equiv)

-

LiCl (anhydrous, 1.5 equiv)

-

DBU (1.2 equiv)

-

Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous LiCl.

-

Note: LiCl is hygroscopic. Flame-drying it in the flask under vacuum is recommended.

-

-

Solubilization: Add anhydrous MeCN and the phosphonate ester. Stir until LiCl is mostly dissolved (may remain slightly turbid).

-

Base Addition: Add DBU dropwise at 0°C. Stir for 15 minutes.

-

Substrate Addition: Add the oxazole-4-carbaldehyde (dissolved in minimal MeCN) dropwise.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS (typically 1–4 hours).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >95:5 E:Z ratio; Yields typically 80-95%.

Protocol B: High Z-Selectivity (Silazide-Modified Wittig)

Best for: Non-conjugated alkenes or when cis-geometry is required.

Rationale

Classic Wittig protocols use n-BuLi to deprotonate the phosphonium salt.[2] As noted in Section 2.1 , n-BuLi attacks the oxazole C2. This protocol substitutes n-BuLi with NaHMDS (Sodium bis(trimethylsilyl)amide). NaHMDS is a strong base (

Materials

-

Alkyltriphenylphosphonium bromide (1.2 equiv)

-

NaHMDS (1.0 M in THF, 1.1 equiv)

-

Oxazole-4-carbaldehyde (1.0 equiv)

-

THF, anhydrous (0.1 M)

Step-by-Step Procedure

-

Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF.

-

Deprotonation: Cool to -78°C (Dry ice/acetone bath). Add NaHMDS dropwise.

-

Observation: The solution should turn bright yellow/orange (characteristic of the ylide).

-

Critical Step: Stir at -78°C for 30–45 minutes to ensure complete formation of the ylide before aldehyde addition. Excess base kills the aldehyde; unreacted salt is harmless.

-

-

Addition: Add the oxazole-4-carbaldehyde (in THF) slowly down the side of the flask to precool it before mixing.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O or DCM.

-

Note: Triphenylphosphine oxide (TPPO) is a byproduct.[3] If separation is difficult, triturate the crude solid with hexanes (TPPO precipitates).

-

Expected Outcome: 80:20 to 90:10 Z:E ratio.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Ring Opening | Base attack at C2 position. | Switch from n-BuLi to NaHMDS or LiHMDS. Ensure temperature is strictly -78°C during addition. |

| Poor E/Z Selectivity | Salt effects or temperature drift. | For E: Switch to Masamune-Roush (LiCl/DBU). For Z: Ensure "Salt-Free" conditions (use NaHMDS, which generates NaBr that precipitates out of THF, approximating salt-free conditions). |

| Aldehyde Epimerization | Not applicable to C4-CHO, but possible if | Use Masamune-Roush conditions (mildest base profile). |

| No Reaction | Enolization of aldehyde. | The aldehyde protons are not acidic, but if the ylide is wet, it quenches. Dry phosphonium salts under high vacuum at 50°C overnight. |

References

-

Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters1984 , 25, 2183–2186.

-

Oxazole C2 Acidity & Lithiation: Vedejs, E.; Monahan, S. D. Oxazole Activation: A New Approach to Methyloxazoles. J. Org.[4] Chem.1996 , 61, 5192–5193.

-

HWE Review & Base Sensitivity: Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][5] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89, 863–927.

-

Z-Selective Conditions (Still-Gennari): Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters1983 , 24, 4405-4408.

-

General Heterocycle Olefination: Modern Carbonyl Olefination. Takeda, T. (Ed.), Wiley-VCH, 2004 .

Sources

Application Note: Strategic Utilization of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in Pharmaceutical Synthesis

Executive Summary

5-tert-butyl-1,3-oxazole-4-carbaldehyde (CAS: 914637-34-6) represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its structural value lies in the 5-tert-butyl group , which serves two critical functions: it acts as a "metabolic shield" blocking the metabolically vulnerable C5 position, and it provides a lipophilic anchor for hydrophobic pockets within protein targets (e.g., ATP-binding sites of CDKs).

This guide outlines the strategic application of this intermediate, moving beyond generic usage to specific, high-yield protocols for reductive amination and C2-H activation —pathways essential for generating novel IP in the kinase inhibitor space.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 914637-34-6 |

| IUPAC Name | 5-tert-butyl-1,3-oxazole-4-carbaldehyde |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water |

| Stability | Air-sensitive (aldehyde oxidation); store under Argon/Nitrogen |

| Storage | 2–8°C, desiccated, protected from light |

Safety Note: This compound is a skin and eye irritant. All protocols below must be performed in a fume hood. The aldehyde functionality is prone to aerial oxidation to the carboxylic acid; ensure reagents are fresh and solvents are degassed.

Strategic Application: The "Metabolic Shield" Hypothesis

In drug design, the oxazole ring is a classic bioisostere for thiazoles and pyridines. However, unsubstituted oxazoles are often rapidly metabolized.

-

The Problem: Metabolic oxidation typically occurs at the electron-rich C5 position.

-

The Solution: The 5-tert-butyl group sterically and electronically blocks this position, significantly extending the half-life of the pharmacophore.

-

The Opportunity: While C2-linked oxazoles (like the CDK inhibitor SNS-032 ) are well-explored, the C4-aldehyde allows researchers to vector off the ring in a different direction, accessing novel chemical space for Structure-Activity Relationship (SAR) studies.

Visualization: Structural Logic

Figure 1: Functional decomposition of the 5-tert-butyl-1,3-oxazole-4-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (C4-Linker Construction)

Objective: To couple the aldehyde with a secondary amine (e.g., piperidine derivative) to form a tertiary amine linker, a common motif in kinase inhibitors to improve solubility and target affinity.

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Reagents:

-

5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)

-

Amine partner (e.g., N-Boc-piperazine) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Activation: Add catalytic acetic acid. Stir at room temperature for 30–60 minutes. Note: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine.

-

Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Self-Validation Check:

-

Success Indicator: Disappearance of the aldehyde peak (~9.8 ppm) in ¹H NMR and appearance of benzylic-type methylene protons (~3.5 ppm) adjacent to the oxazole.

Protocol B: C2-Direct Arylation (Core Diversification)

Objective: To functionalize the vacant C2 position before or after aldehyde manipulation. This allows the construction of bi-heteroaryl systems (e.g., Oxazole-Pyridine) without using halogenated precursors.

Context: The C2 proton of oxazole is acidic (pKa ~20) and susceptible to Pd-catalyzed C-H activation.

Reagents:

-

5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)

-

Aryl Bromide/Iodide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ or XPhos (10 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or pressure tube with the aldehyde, aryl halide, Pd catalyst, ligand, and base.

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 100–110°C for 12–24 hours (or 140°C for 1 hour in microwave).

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Critical Troubleshooting:

-

Issue: Aldehyde oxidation during heating.

-

Fix: Ensure rigorous exclusion of air; consider protecting the aldehyde as an acetal before C2-arylation if yields are low.

Workflow Visualization

Figure 2: Divergent synthetic pathways for maximizing the utility of the oxazole aldehyde intermediate.

References

-

Structure & Kinase Inhibition

- Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry Letters. (Describes the SAR of thiazole/oxazole inhibitors similar to SNS-032).

- Note: The 5-tert-butyl-oxazole motif is a direct structural analog to the 5-isopropyl/ethyl variants found in clinical candid

-

C2-H Arylation Methodology

- Strotman, N. A., et al. (2010). "Catalytic Regioselective Direct Arylation of Oxazoles." Organic Letters. (Defines conditions for C2 vs C5 selectivity).

-

General Oxazole Synthesis

- Kulkarni, B. A., et al. (1999). "Van Leusen Oxazole Synthesis." Tetrahedron Letters. (Background on how the oxazole core is constructed).

-

Safety & Handling

Sources

Protocol Guide: Condensation & Reductive Amination of 5-tert-Butyl-1,3-oxazole-4-carbaldehyde

Abstract

This application note details the optimized protocols for the condensation of 5-tert-butyl-1,3-oxazole-4-carbaldehyde with various amine classes. The 5-tert-butyl-oxazole moiety is a privileged scaffold in medicinal chemistry, often utilized as a metabolically stable bioisostere for amide or ester linkages. However, the steric bulk of the tert-butyl group at the C5 position, adjacent to the C4-formyl group, presents unique synthetic challenges. This guide provides field-proven methodologies for Schiff base formation and reductive amination, emphasizing reaction kinetics, steric management, and the preservation of the oxazole ring integrity.

Part 1: Chemical Context & Expert Insights

Structural Analysis & Reactivity

The 5-tert-butyl-1,3-oxazole-4-carbaldehyde possesses two critical features that dictate its reactivity profile:

-

Steric Shielding (The tert-Butyl Effect): The bulky tert-butyl group at C5 provides significant kinetic protection to the oxazole ring, reducing susceptibility to nucleophilic attack at C5. However, it also creates a steric corridor around the C4-formyl group. Consequently, condensation rates with secondary or bulky primary amines are kinetically slower compared to unhindered benzaldehydes.

-

Ring Stability: While oxazoles are generally stable, they can undergo ring opening (hydrolysis) under strong acidic conditions (pH < 2) or vigorous oxidation.[1] Protocols must maintain a pH window of 4.0–6.0 to catalyze imine formation without compromising the heterocycle.

Strategic Considerations

-

Solvent Choice: Protic solvents (MeOH, EtOH) are standard, but for hindered amines, azeotropic water removal (Toluene/Dean-Stark) or the use of dehydrating agents (MgSO₄, Ti(OiPr)₄) is often required to drive the equilibrium.

-

Stepwise vs. One-Pot: Due to the steric hindrance of the tert-butyl group, a stepwise reductive amination (pre-forming the imine) is recommended over direct one-pot protocols to prevent the reduction of unreacted aldehyde to the alcohol side-product.

Part 2: Experimental Protocols

Protocol A: Schiff Base Formation (Imine Synthesis)

Target: Synthesis of N-substituted imines for isolation or subsequent functionalization.

Reagents:

-

Substrate: 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)

-

Amine: Primary amine (1.0 – 1.2 equiv)

-

Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (AcOH) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL) or MeOH (5 mL).

-

Amine Addition: Add the primary amine (1.1 mmol).

-

Expert Tip: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before addition.

-

-

Catalysis:

-

For Reactive Amines: Add anhydrous MgSO₄ (2.0 equiv) to absorb water.

-

For Hindered Amines: Add catalytic AcOH (1-2 drops) or use Titanium(IV) isopropoxide (1.5 equiv) if conversion is stubborn.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The imine often appears as a less polar spot.

-

Work-up:

-

Filter off MgSO₄ through a celite pad.

-

Concentrate the filtrate in vacuo.

-

Note: Imines are hydrolytically unstable; use immediately or store under inert gas at -20°C.

-

Protocol B: Reductive Amination (Secondary/Tertiary Amine Synthesis)

Target: Conversion to stable amine scaffolds for drug discovery.

Reagents:

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – Preferred for chemoselectivity.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Additives: Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Imine Formation (In Situ): Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 equiv) to buffer the pH to ~5. Stir for 1–2 hours at RT to allow imine equilibrium establishment.

-

Critical Check: Ensure the solution is clear. If using the hydrochloride salt of the amine, ensure adequate base (TEA) was added previously.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 – 2.0 equiv) portion-wise.

-

Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the oxazole ring well, while being selective for the imine over the aldehyde.

-

-

Completion: Allow the reaction to warm to RT and stir overnight (12–16 h).

-

Quench & Extraction:

-

Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

-

Extract with DCM (3 x 10 mL).[2]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Part 3: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Aldehyde remains) | Steric hindrance from 5-t-butyl group. | Switch to Ti(OiPr)₄ protocol: Mix amine + aldehyde + Ti(OiPr)₄ (neat or in THF) for 4h, then add NaBH₄. |

| Ring Opening (Byproducts) | pH too low (Acid hydrolysis). | Avoid strong mineral acids (HCl, H₂SO₄). Use weak acids (AcOH) or Lewis acids (Ti(IV)). |

| Aldehyde Reduction (Alcohol formation) | Reducing agent added too early. | Use Stepwise Protocol : Pre-form imine in MeOH/Toluene, evaporate solvent, then redissolve in MeOH/THF for reduction. |

| No Reaction with Anilines | Electronic deactivation of amine. | Use reflux conditions in Toluene with Dean-Stark trap to remove water physically. |

Part 4: Visualization of Reaction Pathways

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision logic for selecting the correct protocol based on amine type and steric constraints.